

2-Chloro-4-methylpyridine 1-oxide structure elucidation

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine 1-oxide

CAS No.: 52313-61-8

Cat. No.: B1601587

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An In-depth Technical Guide to the Structure Elucidation of **2-Chloro-4-methylpyridine 1-oxide**

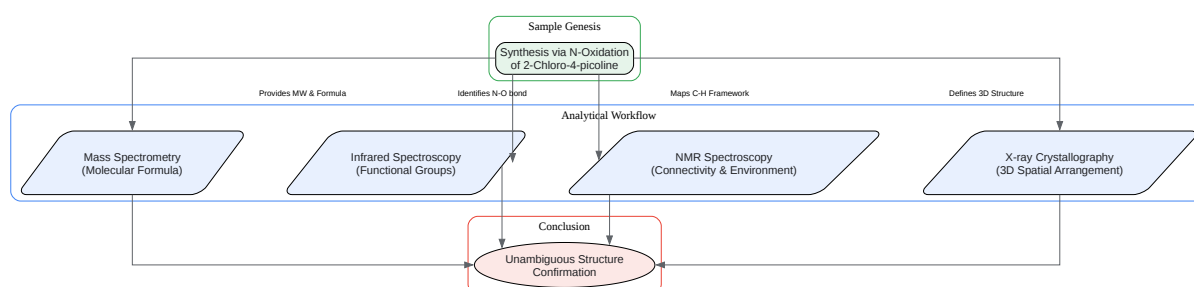
This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the unambiguous structure elucidation of **2-Chloro-4-methylpyridine 1-oxide**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical conclusion.

Introduction and Strategic Overview

2-Chloro-4-methylpyridine 1-oxide (C₆H₆ClNO, CAS No: 52313-61-8) is a substituted heterocyclic N-oxide.[1][2] Such compounds are pivotal intermediates in organic synthesis, often utilized to introduce functional groups into the pyridine ring at positions that are otherwise difficult to access. The N-oxide functional group significantly alters the electron distribution within the aromatic ring, influencing its reactivity and physical properties.[3]

The definitive confirmation of its molecular structure is paramount for ensuring reaction specificity, predicting downstream chemical behavior, and meeting regulatory standards. A multi-technique, orthogonal approach is not merely best practice; it is a necessity for irrefutable proof of structure. This guide will detail the integrated use of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-ray Crystallography.

The analytical workflow is designed as a self-validating system, where each technique provides a unique piece of the structural puzzle, and the collective data converge to a single, consistent conclusion.



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Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on establishing the molecular formula and identifying key functional groups. This provides the fundamental constraints for the more detailed structural mapping that follows.

Mass Spectrometry (MS)

Causality of Choice: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. This allows for the calculation of its elemental composition, providing the first piece of concrete evidence for the molecular formula and confirming the success of the N-oxidation reaction (the addition of an oxygen atom).

Experimental Protocol:

- **Sample Preparation:** Dissolve a small quantity (~1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Utilize a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate the protonated molecular ion $[M+H]^+$.
- **Analysis:** Analyze the sample using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm).

Expected Data & Interpretation: The molecular weight of the parent compound, 2-chloro-4-methylpyridine, is 127.57 g/mol . The introduction of an oxygen atom during N-oxidation increases the molecular weight to 143.57 g/mol .^[1]

A key validation point is the isotopic pattern. The presence of a single chlorine atom results in two prominent peaks for the molecular ion:

- $[M+H]^+$: Corresponding to the isotope ^{35}Cl .
- $[M+2+H]^+$: Corresponding to the isotope ^{37}Cl .

The expected intensity ratio of these peaks is approximately 3:1, a distinctive signature for a monochlorinated compound.

Ion Species	Calculated Exact Mass (C ₆ H ₇ ClNO) ⁺	Expected Isotope Ratio	Purpose
[M+H] ⁺ (³⁵ Cl)	144.0265	~100% (3)	Confirms elemental composition.
[M+2+H] ⁺ (³⁷ Cl)	146.0236	~32% (1)	Confirms the presence of one chlorine atom.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the most critical diagnostic absorption is the N-O bond stretch, which definitively distinguishes the N-oxide product from its precursor.

Experimental Protocol:

- **Sample Preparation:** The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Scan the mid-IR range (4000-400 cm⁻¹).
- **Background Correction:** Perform a background scan of the empty ATR crystal or salt plate to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

Expected Data & Interpretation: The IR spectrum provides a molecular "fingerprint." The introduction of the N-oxide functionality leads to a prominent vibration band that is absent in the starting material.^[3]

Wavenumber (cm ⁻¹)	Vibration Mode	Structural Implication
~3100-3000	Aromatic C-H Stretch	Confirms the pyridine ring.
~2950-2850	Aliphatic C-H Stretch	Confirms the methyl group.
~1600 & ~1470	Aromatic C=C/C=N Stretch	Confirms the pyridine ring skeleton.
~1250-1280	N-O Stretch	Key diagnostic peak confirming N-oxidation.
~850-750	C-H Out-of-plane Bend	Provides information on ring substitution pattern.
~700-600	C-Cl Stretch	Confirms the presence of the chloro substituent.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

CH3

H6

H5

H3

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Caption: Numbering scheme for NMR assignments.

^1H NMR Spectroscopy

Causality of Choice: ^1H NMR provides detailed information about the proton framework of the molecule. Chemical shift values indicate the electronic environment of each proton, coupling constants reveal adjacent (vicinal) protons, and integration gives the relative ratio of protons.

Experimental Protocol:

- Solvent Selection: Dissolve the sample (~5-10 mg) in a deuterated solvent, typically Chloroform-d (CDCl_3) or DMSO- d_6 .
- Data Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher field spectrometer.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Expected Data & Interpretation: The N-oxide group is electron-withdrawing, causing a significant downfield shift (deshielding) of the protons at the ortho (C2, C6) and para (C4) positions compared to the parent pyridine.^[4] In this molecule, the C2 position is substituted, so the effect is most pronounced at C6.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H6	~8.2-8.4	Doublet (d)	~6-7 Hz	1H	Strongly deshielded by the adjacent N-oxide and chloro group. Couples with H5.
H5	~7.2-7.4	Doublet of Doublets (dd)	~6-7 Hz, ~1-2 Hz	1H	Couples with H6 (vicinal) and H3 (meta).
H3	~7.1-7.3	Singlet (s) or narrow doublet	~1-2 Hz	1H	Appears as a near-singlet due to small meta-coupling to H5.
CH ₃	~2.4-2.6	Singlet (s)	N/A	3H	Aliphatic protons, deshielded by attachment to the aromatic ring.

¹³C NMR Spectroscopy

Causality of Choice: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. It reveals the number of unique carbon environments and, through chemical shifts, provides insight into their hybridization and electronic state.

Experimental Protocol:

- **Sample & Solvent:** Use the same sample prepared for ^1H NMR.
- **Data Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. This results in each unique carbon appearing as a singlet. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.

Expected Data & Interpretation: The molecule has 6 unique carbon atoms. The N-oxide and chloro groups have strong electronic effects on the carbon chemical shifts.

Carbon Assignment	Predicted δ (ppm)	Rationale
C2	~150-152	Attached to both electronegative Cl and the N^+O^- group, causing a strong downfield shift.
C6	~138-140	Deshielded by the adjacent N-oxide group.
C4	~137-139	Deshielded by the N-oxide (para-effect) and attached to the methyl group.
C3	~126-128	Less affected by substituents.
C5	~125-127	Less affected by substituents.
CH_3	~18-21	Typical chemical shift for a methyl group attached to an aromatic ring.

Ultimate Proof: Single-Crystal X-ray Crystallography

Causality of Choice: While spectroscopic methods provide powerful evidence for connectivity, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.^{[5][6]}

Experimental Protocol:

- **Crystal Growth:** This is often the most challenging step. It involves slowly evaporating a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., chloroform-acetone) to grow a single, defect-free crystal of sufficient size and quality.[5]
- **Data Collection:** Mount the crystal on a goniometer and place it within an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
- **Structure Solution & Refinement:** The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Expected Data & Interpretation: The resulting crystal structure would provide definitive confirmation of:

- **Connectivity:** The absolute positions of the chloro group at C2 and the methyl group at C4.
- **Geometry:** The planarity of the pyridine N-oxide ring.
- **Bond Lengths:** The characteristic N⁺-O⁻ bond length (typically ~1.25-1.30 Å) and C-Cl bond length.
- **Intermolecular Packing:** How the molecules arrange themselves in the crystal lattice, revealing any potential hydrogen bonding or π -stacking interactions.

Conclusion: A Convergence of Evidence

The structure of **2-Chloro-4-methylpyridine 1-oxide** is elucidated not by a single experiment, but by the logical convergence of data from a suite of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the presence of the critical N-O functional group. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and chemical environments. Finally, X-ray crystallography provides the definitive 3D spatial arrangement. Each piece of data validates the others, leading to an irrefutable structural assignment that is foundational for all further research and development.

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